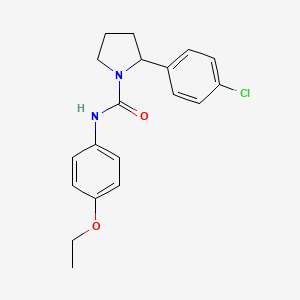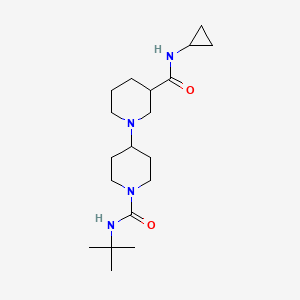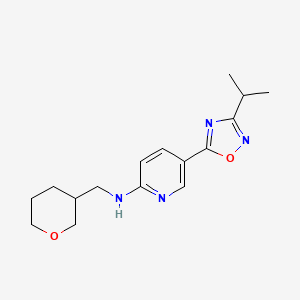![molecular formula C12H11N7OS B6063715 6-methyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,2,4-triazin-5-ol](/img/structure/B6063715.png)
6-methyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,2,4-triazin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazinones. It is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which is responsible for the synthesis of cyclic guanosine monophosphate (cGMP) in the body. The compound has been extensively studied for its potential applications in various scientific research fields, including cardiovascular diseases, cancer, and inflammation.
Mécanisme D'action
6-methyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,2,4-triazin-5-ol exerts its pharmacological effects by inhibiting the enzyme this compound, which is responsible for the synthesis of cGMP in the body. cGMP is a key signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation.
By inhibiting this compound, this compound reduces the levels of cGMP in the body, leading to the relaxation of smooth muscles, vasodilation, and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been found to lower blood pressure, improve cardiac function, reduce inflammation, and inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6-methyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,2,4-triazin-5-ol in lab experiments is its potency and specificity as an inhibitor of this compound. It has been found to be highly effective in inhibiting the enzyme at nanomolar concentrations, making it a valuable tool for studying the role of cGMP signaling in various physiological processes.
However, one of the limitations of using the compound is its potential toxicity and side effects. It has been found to be cytotoxic at high concentrations, and its long-term effects on animal models are not yet fully understood.
Orientations Futures
There are several future directions for research on 6-methyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,2,4-triazin-5-ol. One area of interest is its potential applications in the treatment of cardiovascular diseases, particularly hypertension and heart failure. Further studies are needed to investigate its long-term effects on animal models and to evaluate its safety and efficacy in clinical trials.
Another area of research is cancer, where the compound has shown promising results as a potential anticancer agent. Future studies are needed to elucidate its mechanism of action and to evaluate its efficacy in preclinical and clinical trials.
In addition, the compound has potential applications in other scientific research fields, such as inflammation, neurodegenerative diseases, and erectile dysfunction. Further studies are needed to explore its potential therapeutic applications in these areas.
Méthodes De Synthèse
The synthesis of 6-methyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,2,4-triazin-5-ol involves the reaction of 6-methyl-1,2,4-triazin-5(4H)-one with phenyl isothiocyanate and sodium azide in the presence of a catalyst. The reaction yields the desired product, which is then purified by column chromatography.
Applications De Recherche Scientifique
6-methyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,2,4-triazin-5-ol has been extensively studied for its potential applications in various scientific research fields. One of the major areas of research is cardiovascular diseases, where the compound has shown promising results as a potential therapeutic agent. It has been found to lower blood pressure, improve cardiac function, and reduce inflammation in animal models of hypertension and heart failure.
Another area of research is cancer, where the compound has been shown to inhibit the growth and proliferation of cancer cells. It has been found to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
6-methyl-3-[(1-phenyltetrazol-5-yl)methylsulfanyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7OS/c1-8-11(20)13-12(16-14-8)21-7-10-15-17-18-19(10)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYMGJRYGNAWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorophenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6063640.png)
![3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]propanamide](/img/structure/B6063645.png)
![5-[2-(4-ethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6063667.png)
![4-methoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide](/img/structure/B6063675.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6063679.png)
![2-{[(5-chloro-2-methoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6063687.png)
![methyl (4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate](/img/structure/B6063692.png)
![1-cyclohexyl-4-[4-(methylthio)benzoyl]-6-(2-pyridinylmethoxy)-1,4-diazepan-2-one](/img/structure/B6063697.png)


![2-(4-chlorophenyl)-4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6063708.png)
![N-(2-furylmethyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6063725.png)
![7-(4-fluorobenzyl)-N-(2-furylmethyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6063732.png)